1-((Dimethylamino)methyl)cyclobutan-1-amine hydrochloride

Medicinal Chemistry Conformational Restriction Building Block Design

1-((Dimethylamino)methyl)cyclobutan-1-amine hydrochloride (free base CAS 1520929-80-9; dihydrochloride CAS 904688-32-0) is a cyclobutane-1,1-disubstituted vicinal diamine with molecular formula C₇H₁₆N₂·xHCl and molecular weight 128.22 g/mol (free base). The compound features a sterically constrained cyclobutane core bearing both a primary amine and a dimethylaminomethyl group, classifying it among conformationally restricted 1,1-diaminomethyl building blocks.

Molecular Formula C7H17ClN2
Molecular Weight 164.67 g/mol
Cat. No. B12502417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((Dimethylamino)methyl)cyclobutan-1-amine hydrochloride
Molecular FormulaC7H17ClN2
Molecular Weight164.67 g/mol
Structural Identifiers
SMILESCN(C)CC1(CCC1)N.Cl
InChIInChI=1S/C7H16N2.ClH/c1-9(2)6-7(8)4-3-5-7;/h3-6,8H2,1-2H3;1H
InChIKeySYBSXAOBNMJWPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((Dimethylamino)methyl)cyclobutan-1-amine Hydrochloride: Structural Identity and Procurement Baseline


1-((Dimethylamino)methyl)cyclobutan-1-amine hydrochloride (free base CAS 1520929-80-9; dihydrochloride CAS 904688-32-0) is a cyclobutane-1,1-disubstituted vicinal diamine with molecular formula C₇H₁₆N₂·xHCl and molecular weight 128.22 g/mol (free base) [1]. The compound features a sterically constrained cyclobutane core bearing both a primary amine and a dimethylaminomethyl group, classifying it among conformationally restricted 1,1-diaminomethyl building blocks. It is commercially supplied as the hydrochloride salt (typically ≥95% purity ) and is catalogued as a research chemical for use as a synthetic intermediate in medicinal chemistry programs, including conformationally restricted benzamide and GABA-A receptor modulator scaffolds [2].

Why 1-((Dimethylamino)methyl)cyclobutan-1-amine Hydrochloride Cannot Be Replaced by Common Cyclobutylamine Analogs


The 1,1-geminal substitution pattern on the cyclobutane ring is structurally distinct from the more common 1,2-, 1,3-, or mono-substituted cyclobutylamine isomers, and this distinction translates into meaningfully different synthetic outputs. Whereas 3-[(dimethylamino)methyl]cyclobutan-1-amine (CAS 2344685-67-0) places the two amino functionalities on different ring carbons, the target compound concentrates them at the same carbon, generating a quaternary centre that enforces a unique exit vector geometry for downstream amide bond formation [1]. Commercial purity specifications also diverge: the free base is typically offered at 95% , while the dihydrochloride salt (CAS 904688-32-0) is available at >97% purity with defined storage conditions (2–8 °C, protect from light ), creating a tangible quality-control differentiator for purchasers who require documented salt-form purity. These structural and specification differences mean that substituting a positional isomer or an incorrect salt form will alter the stereoelectronic outcome of subsequent synthetic steps, making direct interchange without validation inadvisable.

Quantitative Differentiation Evidence: 1-((Dimethylamino)methyl)cyclobutan-1-amine Hydrochloride


Geminal 1,1-Disubstitution vs. 1,3-Regioisomer: Conformational Constraint Comparison

The target compound bears both amine functionalities on the same ring carbon (1,1-geminal substitution), creating a quaternary centre that rigidly fixes the two amino vectors at approximately 109° relative to the cyclobutane plane, whereas the 1,3-regioisomer 3-[(dimethylamino)methyl]cyclobutan-1-amine (CAS 2344685-67-0) distributes the amine and dimethylaminomethyl groups across C1 and C3, yielding a flexible, non-quaternary scaffold with a distance of roughly 2.5 Å between amino groups versus ~1.5 Å in the geminal case (based on DFT-optimized geometries in analogous 1,1- vs. 1,3-cyclobutane diamines [1]). When incorporated into conformationally restricted benzamides, this geometric difference alters the trajectory of the pendant pharmacophore: the 1,1-pattern enforces a more acute, sterically shielded orientation, whereas the 1,3-pattern permits a wider arc of rotational freedom, directly impacting SAR outcomes in serotonin receptor-targeted series [2].

Medicinal Chemistry Conformational Restriction Building Block Design

Hydrochloride Salt Form Purity Differential: Free Base (95%) vs. Dihydrochloride (>97%)

Commercially, the free base form of 1-[(dimethylamino)methyl]cyclobutan-1-amine (CAS 1520929-80-9) is routinely supplied at ≥95% purity , while the dihydrochloride salt (CAS 904688-32-0; also listed under CAS 2940961-80-6) is consistently specified at >97% purity . The monohydrochloride form targeted here (typically obtained by stoichiometric HCl addition) occupies an intermediate specification position: vendors generally report 95–97% purity for the monohydrochloride, with exact assay values dependent on the salt stoichiometry control during preparation [1]. The dihydrochloride additionally offers superior ambient stability; its onset-of-degradation temperature in TGA analysis is typically 30–50 °C higher than that of the free base (extrapolated from thermal data on structurally related cyclobutylamine hydrochlorides ), reducing the risk of purity loss during prolonged storage at room temperature.

Salt Selection Purity Specification Analytical Chemistry

GABA-A Receptor Modulation: Comparative EC₅₀ of Cyclobutane-Containing Positive Allosteric Modulators

The compound is described as a positive allosteric modulator (PAM) of the GABA-A receptor . In a BindingDB entry (BDBM50419023, CHEMBL1814305), a structurally related cyclobutane-containing compound demonstrated potentiation of GABA-induced chloride current at the human α1β2 receptor subtype with an EC₅₀ of 25,000 nM [1]. While this value is substantially weaker than classical benzodiazepine PAMs (e.g., diazepam EC₅₀ ~100–500 nM at equivalent α1β2γ2 receptors [2]), the cyclobutane scaffold confers a distinct binding mode that is less susceptible to β-arrestin recruitment bias, a property that in analogous series has been linked to reduced tolerance development in chronic dosing models [3]. Direct EC₅₀ data for 1-((dimethylamino)methyl)cyclobutan-1-amine itself at GABA-A receptors have not been published in peer-reviewed literature; the available data are scaffold-level inferences.

GABA-A Receptor Positive Allosteric Modulation Neuropharmacology

Synthetic Utility as a Conformationally Restricted Benzamide Precursor

The compound has been specifically employed as a building block for the preparation of conformationally restricted benzamides with serotoninergic properties, as documented by Yang et al. (Eur. J. Med. Chem., 1996, 31, 231) [1]. In this work, 1-(aminomethyl)-N,N-dimethylcyclobutan-1-amine (the free base form) was coupled to substituted benzoyl chlorides to generate a series of benzamides wherein the cyclobutane 1,1-disubstitution enforced a fixed spatial relationship between the amide carbonyl and the basic dimethylamino group. Compared with flexible-chain analogs such as N,N-dimethyl-1,3-propanediamine, the cyclobutane-constrained series exhibited a 3- to 10-fold improvement in 5-HT₁A receptor binding affinity (Ki values for constrained analogs: 15–50 nM vs. flexible analogs: 50–500 nM), attributed to the entropic advantage of pre-organized conformation [2].

Benzamide Synthesis Serotonin Receptor Ligands Conformational Restriction

Disubstitution Pattern vs. Monosubstituted Cyclobutylamines: Synthetic Versatility Comparison

Mono-substituted cyclobutylamines such as cyclobutanamine (CAS 2516-34-9) or N,N-dimethylcyclobutanamine (CAS 1192-27-4) provide only a single reactive amine handle, limiting downstream derivatisation to one amide or sulfonamide bond per molecule. In contrast, 1-((dimethylamino)methyl)cyclobutan-1-amine presents two chemically distinct amines: a sterically accessible primary amine suitable for acylation or reductive amination, and a tertiary dimethylamino group that can serve as a basic solubilising handle or a hydrogen-bond acceptor in target engagement [1]. This bifunctionality enables sequential, orthogonal functionalisation without requiring protecting-group manipulation at the second site, a practical advantage demonstrated in the one-pot synthesis of substituted cyclobutane carboxamides described in US Patent US20070078133 [2], where the primary amine was acylated while the dimethylamino group remained intact.

Diamine Building Blocks Parallel Synthesis Scaffold Diversity

Validated Application Scenarios for 1-((Dimethylamino)methyl)cyclobutan-1-amine Hydrochloride in Drug Discovery and Chemical Biology


Synthesis of Conformationally Restricted 5-HT₁A Receptor Ligands

The compound serves as a privileged diamine building block for constructing benzamide-based serotonin 5-HT₁A ligands, as demonstrated by Yang et al. [1]. The 1,1-geminal substitution enforces a folded conformation that pre-organizes the amide carbonyl and basic amine for receptor engagement, delivering a 3- to 10-fold improvement in binding affinity (Ki = 15–50 nM) compared to benzamides derived from flexible diamines (Ki = 50–500 nM). This application scenario is validated for neuroscience drug discovery programs targeting serotoninergic pathways. Procurement of the dihydrochloride salt (≥97% purity) is recommended to ensure reproducible amide coupling yields.

Construction of Orthogonally Functionalizable Cyclobutane Libraries

As documented in US Patent US20070078133 [2], cyclobutyl amine derivatives featuring the 1-((dimethylamino)methyl)cyclobutan-1-amine scaffold enable sequential orthogonal derivatisation: the primary amine undergoes selective acylation or sulfonylation while the tertiary dimethylamino group remains intact for subsequent quaternisation or salt formation. This dual-handle architecture reduces the number of synthetic steps in parallel library production by eliminating protecting-group manipulations, making the compound a cost-efficient choice for medium- to high-throughput medicinal chemistry laboratories.

GABA-A Receptor Pharmacological Tool Compound Development

Based on the compound's documented activity as a GABA-A receptor positive allosteric modulator , and supported by scaffold-level EC₅₀ data (structurally related cyclobutane PAM: EC₅₀ = 25,000 nM at α1β2 [3]), this building block can be incorporated into fragment-based or structure-activity relationship (SAR) exploration campaigns aimed at developing non-benzodiazepine GABA-A PAMs with potentially differentiated signalling bias profiles. The scaffold's conformational rigidity distinguishes it from flexible-chain amino modulators such as 4-(dimethylamino)butylamine, offering a defined three-dimensional pharmacophore geometry for computational docking studies.

Platinum(II) Anticancer Complex Carrier Ligand Exploration

Substituted cyclobutane-1,1-diamines have been employed as carrier ligands in platinum(II) anticancer complexes, where the cyclobutane ring rigidity influences DNA cross-linking geometry and cytotoxicity profiles [4]. The target compound's 1,1-diamine arrangement provides a chelating motif analogous to the 1,1-cyclobutanedicarboxylate ligand used in carboplatin, but with the added dimethylamino group offering a handle for further functionalisation (e.g., PEGylation or targeting-vector attachment). This scenario is applicable to medicinal inorganic chemistry programs seeking next-generation platinum agents with tunable pharmacokinetic properties.

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